N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline
Description
N-[(2-Chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is a synthetic quinoline derivative featuring a 4-methylaniline group linked via a methylene bridge to a substituted quinoline core. The quinoline moiety is substituted with a chlorine atom at position 2 and a methyl group at position 7, which likely enhances lipophilicity and influences electronic properties. This compound is of interest in medicinal chemistry due to structural similarities with bioactive molecules, such as analgesics and central nervous system (CNS) agents . Its synthesis likely involves condensation of substituted quinoline aldehydes with 4-methylaniline followed by reduction, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-12-4-7-16(8-5-12)20-11-15-10-14-6-3-13(2)9-17(14)21-18(15)19/h3-10,20H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDNMPFMXZUCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=C(N=C3C=C(C=CC3=C2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline typically involves the nucleophilic substitution reaction of 2-chloro-3-(chloromethyl)-7-methylquinoline with 4-methylaniline. The reaction is carried out in the presence of a base such as triethylamine in an appropriate solvent like ethanol. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. Green chemistry approaches, such as the use of ionic liquids or microwave irradiation, may also be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Mechanism of Action
The mechanism of action of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues
The compound’s structure combines a quinoline core with a 4-methylaniline group, distinguishing it from other derivatives. Key structural analogs include:
Table 1: Structural Comparison
Key Observations :
- The quinoline core in the target compound may enhance π-π stacking interactions in biological systems compared to benzene or oxadiazole cores.
Pharmacological Activity
Table 2: Pharmacological Comparison
Key Observations :
- The oxadiazole derivative demonstrates high analgesic activity, likely due to electron-withdrawing groups enhancing receptor binding.
- The target compound’s chlorine substituent may modulate activity similarly to bromine in related nitrobenzylimino derivatives , though direct data are lacking.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
- The target compound’s quinoline core and chlorine substituent reduce aqueous solubility compared to oxadiazole derivatives.
- Stability challenges mirror simpler 4-methylaniline derivatives, necessitating salt formation or protective formulations .
Biological Activity
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is a synthetic compound belonging to the quinoline derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by research findings and case studies.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C18H17ClN2
- Molecular Weight : 300.79 g/mol
Quinoline derivatives like this compound have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.
The primary mechanism of action of this compound involves interaction with the dopaminergic system in the central nervous system. This compound activates dopaminergic neurotransmission pathways, potentially influencing various neurological functions.
Biochemical Pathways
The compound affects neurotransmission by modulating dopamine levels, which can lead to alterations in mood, cognition, and motor control. The activation of these pathways suggests potential therapeutic applications in treating neurological disorders.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that related compounds demonstrated bactericidal effects against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 μM |
| Compound B | Escherichia coli | 62.5 μM |
| Compound C | Pseudomonas aeruginosa | >125 μM |
This compound's structure suggests it may possess similar antimicrobial properties due to its quinoline core, making it a candidate for further investigation in this area .
Anticancer Potential
Quinoline derivatives have shown promise in anticancer research. A review indicated that certain quinoline compounds exhibited antiproliferative activity against multiple cancer cell lines, such as MDA-MB-231 and HCT116:
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| MDA-MB-231 | N-[2-chloroquinolin] derivative | 10.5 |
| HCT116 | N-[7-methylquinolin] derivative | 12.3 |
| HT29 | N-[6-methylquinolin] derivative | 9.8 |
These findings suggest that this compound could be evaluated for similar anticancer properties .
Antimalarial Activity
Quinoline derivatives are well-known for their antimalarial effects. Studies on related compounds have demonstrated their ability to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The proposed mechanism involves interference with heme detoxification processes:
| Compound | Activity Against Plasmodium falciparum | Mode of Action |
|---|---|---|
| Compound D | IC50 = 50 nM | Heme crystallization inhibition |
| Compound E | IC50 = 30 nM | Reactive oxygen species generation |
Given its structural similarity to known antimalarials, this compound warrants investigation for potential antimalarial activity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial spectrum of various quinoline derivatives, revealing that compounds with similar structures to this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : In vitro cytotoxicity assays showed that quinoline-based compounds could selectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
- Neuroprotective Effects : Some studies suggest that quinoline derivatives may offer neuroprotective benefits by modulating oxidative stress pathways and inhibiting neuroinflammation, indicating possible applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
